2,6-Dibromo-4-fluorobenzotrifluoride
Overview
Description
2,6-Dibromo-4-fluorobenzotrifluoride: is an organic compound with the molecular formula C7H2Br2F4 . It is a derivative of benzotrifluoride, where two bromine atoms and one fluorine atom are substituted at the 2, 6, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-fluorobenzotrifluoride: One common method involves the bromination of 4-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods: Industrially, the compound can be synthesized through a similar bromination process, but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,6-Dibromo-4-fluorobenzotrifluoride can undergo nucleophilic aromatic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide as bases, with solvents like dimethyl sulfoxide or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 2,6-diamino-4-fluorobenzotrifluoride or 2,6-dithiobromo-4-fluorobenzotrifluoride.
Oxidation and Reduction Products: 2,6-dibromo-4-fluorobenzene and other partially reduced derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 2,6-Dibromo-4-fluorobenzotrifluoride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Mechanism of Action
The mechanism by which 2,6-dibromo-4-fluorobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effects of the bromine and fluorine atoms, which make the aromatic ring more susceptible to nucleophilic attack . In biological systems, the compound’s interactions with molecular targets would depend on its specific structure and functional groups, potentially involving binding to enzymes or receptors .
Comparison with Similar Compounds
- 2,4-Dibromo-6-fluorobenzotrifluoride
- 2,6-Dichloro-4-fluorobenzotrifluoride
- 2,6-Dibromo-4-chlorobenzotrifluoride
Uniqueness:
- Substitution Pattern: The specific substitution pattern of 2,6-dibromo-4-fluorobenzotrifluoride gives it unique reactivity compared to other similar compounds. The presence of both bromine and fluorine atoms in specific positions influences its chemical behavior and potential applications .
Properties
IUPAC Name |
1,3-dibromo-5-fluoro-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-1-3(10)2-5(9)6(4)7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUOTARZBHBVFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)C(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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